molecular formula C38H54N4O4 B11078047 (2Z,2'Z)-2,2'-(1Z,2Z)-hydrazine-1,2-diylidenebis[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline]

(2Z,2'Z)-2,2'-(1Z,2Z)-hydrazine-1,2-diylidenebis[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline]

Cat. No.: B11078047
M. Wt: 630.9 g/mol
InChI Key: ROCDXPADLYVOGR-XBVPDJNRSA-N
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Description

The compound you’ve mentioned is a complex molecule with an intriguing structure. Let’s break it down:

    IUPAC Name: (2Z,2’Z)-2,2’-(1Z,2Z)-hydrazine-1,2-diylidenebis[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline]

    Formula: CHNO

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy groups or the heterocyclic rings.

    Reduction: Reduction reactions could modify the double bonds or hydrazine moiety.

    Substitution: Substitution reactions may occur at various positions, especially around the heterocyclic rings.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) could be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon) might be employed.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) could participate in substitution reactions.

Major Products:: The specific products would depend on the reaction conditions and regioselectivity. Potential products include modified derivatives of the original compound.

Scientific Research Applications

Chemistry::

    Structural Studies: Researchers may investigate the compound’s conformation, stereochemistry, and interactions.

    Synthetic Challenges: It serves as a challenging target for synthetic chemists due to its complexity.

Biology and Medicine::

    Pharmacology: Explore its potential as a drug candidate (e.g., antitumor, antimicrobial, or neuroprotective properties).

    Biological Activity: Investigate its effects on cellular processes or receptors.

Industry::

    Materials Science: Assess its use in materials (e.g., polymers, coatings) due to its unique structure.

Mechanism of Action

The compound’s mechanism of action remains speculative without experimental data. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Properties

Molecular Formula

C38H54N4O4

Molecular Weight

630.9 g/mol

IUPAC Name

(Z)-N-[(Z)-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ylidene]amino]-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-imine

InChI

InChI=1S/C38H54N4O4/c1-23(2)13-27-21-41-11-9-25-15-35(43-5)37(45-7)17-29(25)33(41)19-31(27)39-40-32-20-34-30-18-38(46-8)36(44-6)16-26(30)10-12-42(34)22-28(32)14-24(3)4/h15-18,23-24,27-28,33-34H,9-14,19-22H2,1-8H3/b39-31-,40-32-

InChI Key

ROCDXPADLYVOGR-XBVPDJNRSA-N

Isomeric SMILES

CC(CC1/C(=N\N=C\2/C(CN3C(C2)C4=CC(=C(C=C4CC3)OC)OC)CC(C)C)/CC5N(C1)CCC6=CC(=C(C=C56)OC)OC)C

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=NN=C4CC5C6=CC(=C(C=C6CCN5CC4CC(C)C)OC)OC)OC)OC

Origin of Product

United States

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